![molecular formula C18H17ClN2OS B2354277 3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea CAS No. 2097920-36-8](/img/structure/B2354277.png)
3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for this compound is not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, molecular weight, and more . Unfortunately, the specific physical and chemical properties for this compound are not available in the literature.Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound affects the serotonin pathway . By binding to the 5-HT1A receptors, it can influence the reuptake of serotonin, a neurotransmitter that plays a significant role in mood regulation . This can lead to changes in the downstream effects of this pathway, potentially alleviating symptoms of depression and anxiety .
Result of Action
The result of the compound’s action is a change in the binding affinity to the 5-HT1A receptors . This can lead to alterations in the serotonin pathway, potentially resulting in changes in mood and other physiological functions .
Advantages and Limitations for Lab Experiments
3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various analytical techniques. However, there are also some limitations to using this compound in lab experiments. It has a short half-life, which may make it difficult to study its long-term effects. In addition, its effects may vary depending on the dose and route of administration.
Future Directions
There are several future directions for research on 3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea. One area of research is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another area of research is to study its potential therapeutic properties in different disease models, such as chronic pain and anxiety disorders. In addition, there is a need for more studies on the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics. Overall, this compound has the potential to be a valuable tool for studying the neurochemical basis of behavior and for developing new therapeutic agents.
Synthesis Methods
The synthesis of 3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea involves the reaction of 2-chlorobenzoyl isocyanate with 3-(1-benzothiophen-3-yl)propan-2-amine. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit analgesic, anxiolytic, and anticonvulsant effects in animal models. In addition, this compound has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-12(10-13-11-23-17-9-5-2-6-14(13)17)20-18(22)21-16-8-4-3-7-15(16)19/h2-9,11-12H,10H2,1H3,(H2,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIPJVYGXAJQTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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